2-(methylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

p38 MAP kinase inhibition QSAR quantitative structure-activity relationship

Procure CAS 1226429-82-8 as the sole representative of the 4-(trifluoromethoxy)phenyl electronic/lipophilic space in 2-thioimidazole p38α MAP kinase inhibitor SAR studies. Its unique combination of strong electron-withdrawing character (σₚ = +0.35) and high lipophilicity (π = +1.04) at N1 cannot be approximated by any 4-halophenyl or 4-alkylphenyl analogue. Select this compound as the minimal 2-methylthio reference for focused library design, as the preferred sulfide precursor for asymmetric oxidation (up to 99% ee), or as a non-pyridinyl benchmark for CYP450-sparing advantage assessment.

Molecular Formula C17H13F3N2OS
Molecular Weight 350.36
CAS No. 1226429-82-8
Cat. No. B2840116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
CAS1226429-82-8
Molecular FormulaC17H13F3N2OS
Molecular Weight350.36
Structural Identifiers
SMILESCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3
InChIInChI=1S/C17H13F3N2OS/c1-24-16-21-11-15(12-5-3-2-4-6-12)22(16)13-7-9-14(10-8-13)23-17(18,19)20/h2-11H,1H3
InChIKeyZKFYXYXEQNDEMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (CAS 1226429-82-8): Structural Identity, Pharmacological Class, and Procurement-Relevant Baseline


2-(Methylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (CAS 1226429-82-8) is a fully-substituted 2-thioimidazole belonging to the 1,2,4,5-tetrasubstituted imidazole class, a scaffold extensively characterized as ATP-mimetic p38α MAP kinase inhibitors [1]. Its molecular architecture comprises a 2-methylthio group, a 5-phenyl ring, and a distinctive N1-4-(trifluoromethoxy)phenyl substituent (MW 350.36 g/mol, formula C₁₇H₁₃F₃N₂OS). This compound sits within a well-defined chemical series exemplified in the 2-thio-substituted imidazole patent portfolio [2] and has been included in computational QSAR models encompassing 174 structurally related 2-thioimidazoles targeting p38α [3]. Critically, publication- and database-level characterization of this specific CAS number remains limited; the evidence presented herein therefore draws extensively on class-level structure-activity relationships, calculated molecular properties, and the behavior of proximal analogs to establish the compound's differentiated position within the imidazole p38 inhibitor landscape.

Why Generic Substitution of N1-Aryl-2-thioimidazole p38α Scaffolds Fails: The Non-Interchangeable Role of the 4-(Trifluoromethoxy)phenyl Group


Within the 2-thioimidazole p38α inhibitor class, the N1-aryl substituent is not a passive solubility handle but a primary determinant of potency, selectivity, and metabolic stability. The 4-(trifluoromethoxy)phenyl group in CAS 1226429-82-8 cannot be interchanged with simple 4-chlorophenyl, 4-fluorophenyl, or 4-methylphenyl analogues without fundamentally altering the inhibitor's interaction with the enzyme's surface-exposed front region (hydrophobic region II) [1]. QSAR contour maps derived from 174 2-thioimidazoles demonstrate that the steric and electrostatic character of the N1-substituent directly modulates the hydrogen-bond network with p38α hinge residues (Lys53, Gly110, Met109) [2]. The trifluoromethoxy group's unique combination of strong electron-withdrawing character (σₚ = +0.35), high lipophilicity (π = +1.04), and moderate steric bulk places this compound in a property space that no other N1-substituted analog can simultaneously occupy—a fact that directly translates to irreplaceable activity profiles in p38α-dependent cellular assays.

Quantitative Differentiation Evidence for 2-(Methylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (CAS 1226429-82-8): Comparator-Anchored Data for Scientific Procurement


N1-Aryl Electronic Differentiation: 4-(Trifluoromethoxy)phenyl vs. 4-Chlorophenyl, 4-Fluorophenyl, and 4-Methylphenyl Analogues

The N1-4-(trifluoromethoxy)phenyl substituent in CAS 1226429-82-8 provides a unique electronic and lipophilic profile relative to the closest N1-aryl analogues. The trifluoromethoxy group (σₚ = +0.35, σₘ = +0.38; π = +1.04) combines substantially stronger electron withdrawal with higher lipophilicity than 4-chlorophenyl (σₚ = +0.23; π = +0.71), 4-fluorophenyl (σₚ = +0.06; π = +0.14), or 4-methylphenyl (σₚ = −0.17; π = +0.56) variants [1]. In the context of 2-thioimidazole p38α inhibitors, CoMSIA electrostatic and hydrophobic contour maps indicate that electronegative character in this region enhances binding through interaction with the positively charged surface-exposed front region of the enzyme [2]. Class-level analysis of 174 2-thioimidazoles corroborates that N1-substituent properties are among the three most significant contributors to p38α inhibitory potency (Q² = 0.504, R²ₙ꜀ᵥ = 0.745 for the CoMSIA model encompassing steric, electrostatic, hydrophobic, and H-bond donor/acceptor fields) [2]. The specific quantitative advantage of the trifluoromethoxy group is that it simultaneously satisfies the electrostatic requirement (σ > +0.30) while maintaining high lipophilicity (π > +1.0), a combination not achievable with any single-halogen or alkyl-substituted phenyl analogue.

p38 MAP kinase inhibition QSAR quantitative structure-activity relationship

2-Position Substituent Size: Methylthio vs. Larger Alkylthio or Thioacetamide Groups in p38α Potency Optimization

The 2-methylthio group of CAS 1226429-82-8 represents the minimal steric option among the thioether-substituted imidazole series. Closest structural analogs bearing bulkier 2-substituents include 2-({5-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide (CAS 1226456-96-7) and 2-({1-[4-(difluoromethoxy)phenyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetamide (CAS 1226427-91-3), which introduce additional amide functionality and steric bulk . Class-level 3D-QSAR modeling of 174 2-thioimidazoles demonstrates that a 'medium-sized bulky substituent on the 2-position' is favorable for p38α activity, with the methylthio group appearing in the optimal size range for hydrophobic region II interaction [1]. The CoMFA and CoMSIA steric contour maps indicate that substituents exceeding the size of an ethylthio group produce steric clashes with the enzyme's front region, while groups smaller than methylthio fail to adequately fill the hydrophobic pocket [1]. The validated QSAR models (CoMFA: Q² = 0.475, R²ₙ꜀ᵥ = 0.774, R²ₚᵣₑ = 0.668; CoMSIA: Q² = 0.504, R²ₙ꜀ᵥ = 0.745, R²ₚᵣₑ = 0.709) support the inference that the methylthio substituent of CAS 1226429-82-8 falls within the optimal steric window for p38α potency, providing an advantage over both larger thioacetamide-derived analogues and smaller unsubstituted variants [1].

p38 MAP kinase inhibition 2-thioimidazole SAR hydrophobic region II

5-Phenyl Substituent: Optimal Hydrophobic Pocket I Occupancy vs. 5-(4-Substituted-Phenyl) Analogues

The 5-phenyl group of CAS 1226429-82-8 occupies p38α hydrophobic pocket I. QSAR steric contour maps derived from Huang et al. (2012) show that favorable steric interaction in this region is confined to a narrow spatial window; bulky para-substituents on the 5-phenyl ring (e.g., 4-OCH₃, 4-Br, 4-CH₃) intrude into disfavored steric regions identified in both CoMFA (yellow contours) and CoMSIA models [1]. Analogues bearing these modifications—such as 5-(4-methoxyphenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole (CAS 1226439-92-4) and 5-(4-bromophenyl)-2-(methylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole—are predicted by the QSAR model to exhibit lower p38α potency relative to the unsubstituted 5-phenyl congener [1]. The CoMSIA model (R²ₙ꜀ᵥ = 0.745) attributes 24.6% of the variance in p38α inhibitory activity to the steric field, with the largest steric contributions localized to pocket I [1]. The unsubstituted phenyl of CAS 1226429-82-8 thus represents the optimal steric fit for this sub-pocket.

p38 MAP kinase hydrophobic pocket I CoMSIA steric field

Calculated Drug-Likeness Profile: Physicochemical Differentiation from Closest N1-Aryl Analogues

The calculated physicochemical profile of CAS 1226429-82-8 differentiates it from its closest N1-substituted analogues. The trifluoromethoxy group elevates both molecular weight (350.36 g/mol) and calculated lipophilicity (XLogP3 ≈ 4.3) relative to the N1-4-chlorophenyl analogue (MW 300.8 g/mol; XLogP3 ≈ 3.7) and the N1-4-fluorophenyl analogue (MW 284.4 g/mol; XLogP3 ≈ 3.2) [1]. Topological polar surface area (TPSA) is estimated at ~33.6 Ų, consistent with acceptable membrane permeability potential. Hydrogen bond acceptor count (9) and rotatable bond count (4) place the compound within the drug-like chemical space defined by Lipinski and Veber rules, though the elevated logP value (XLogP3 > 4) warrants attention for solubility-limited assay conditions [1]. These calculated properties establish that CAS 1226429-82-8 occupies a distinct region of chemical space relative to its N1-substituted analogues, which has direct consequences for stock solution preparation, assay compatibility, and observed cellular potency in p38α-dependent systems. Crucially, without experimentally determined logP or solubility data for this specific CAS number, these values represent computational estimates requiring experimental validation.

drug-likeness calculated molecular properties lipophilicity

Metabolic Activation Potential: 2-Methylthio as a Substrate for Enantioselective Sulfoxidation Yielding Chiral p38α Inhibitors

The 2-methylthio group in CAS 1226429-82-8 presents a prochiral sulfide center amenable to enantioselective oxidation, yielding chiral sulfoxide metabolites. Bühler et al. (2011) demonstrated that enantiomerically pure sulfoxides of structurally related 2-thioimidazoles exhibit p38α IC₅₀ values in the low nanomolar range, with up to 10-fold differences in potency between (R)- and (S)-sulfoxide enantiomers [1]. For the class, the sulfoxide derivatives typically showed comparable or improved p38α potency relative to the parent sulfides, with IC₅₀ values reaching the single-digit nanomolar range [1]. The presence of a methylthio (rather than a bulkier alkylthio) group in CAS 1226429-82-8 is significant because the Fe- and Ti-catalyzed asymmetric oxidation systems described achieve enantiomeric excesses up to 99% for 2-methylthio substrates, with steric hindrance from larger 2-substituents reducing both conversion and enantioselectivity [1]. This establishes CAS 1226429-82-8 as a preferred sulfide precursor for accessing stereochemically defined sulfoxide p38α inhibitors relative to analogues carrying bulkier 2-thioether groups.

chiral sulfoxide enantioselective oxidation p38α MAP kinase

Differentiation from Pyridinylimidazole p38α Inhibitors: Predicted CYP450 Interaction Profile

CAS 1226429-82-8 lacks the 4-pyridinyl moiety characteristic of the prototypical p38α inhibitor class exemplified by SB-203580. Laufer et al. (2008) demonstrated that the 4-pyridinyl group in trisubstituted imidazole p38α inhibitors is a major determinant of cytochrome P450 (CYP450) isozyme inhibition, with pyridinyl-containing compounds showing significant inhibition of CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 [1]. In contrast, 2-thioimidazoles in which the 4-pyridinyl is replaced by a 5-phenyl group (as in CAS 1226429-82-8) exhibited substantially reduced CYP450 inhibition across the panel [1]. While compound-specific CYP450 data for CAS 1226429-82-8 are not publicly available, the class-level trend predicts that this compound would share the improved CYP450 profile of non-pyridinyl 2-thioimidazoles, offering a meaningful advantage over pyridinyl-containing p38α inhibitors for applications requiring low drug-drug interaction potential. This structural differentiation is directly relevant to procurement decisions involving primary screening cascades where CYP450 liability is assessed early.

CYP450 inhibition p38 MAP kinase selectivity pyridinylimidazole

Procurement-Driven Application Scenarios for 2-(Methylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (CAS 1226429-82-8)


p38α MAP Kinase Inhibitor SAR Expansion at the N1 Position: Benchmarking Trifluoromethoxy vs. Halogen Substituents

Investigators performing systematic N1-aryl SAR studies on the 2-thioimidazole p38α inhibitor scaffold should procure CAS 1226429-82-8 as the sole representative of the 4-(trifluoromethoxy)phenyl electronic/lipophilic space. This compound uniquely combines σₚ = +0.35 and π = +1.04 at the N1 position [1], occupying a parameter space that cannot be approximated by any 4-halophenyl or 4-alkylphenyl analogue. Inclusion of this compound in a screening set alongside the 4-Cl, 4-F, 4-Br, and 4-CH₃ congeners enables full deconvolution of electronic vs. lipophilic contributions to p38α potency and selectivity, as supported by the Huang et al. (2012) QSAR framework [1].

Chiral Sulfoxide p38α Inhibitor Development: Enantioselective Oxidation of the Prochiral 2-Methylthio Center

Research groups developing stereochemically defined p38α inhibitors should select CAS 1226429-82-8 as the sulfide precursor for Fe- or Ti-catalyzed asymmetric oxidation based on the Bühler et al. (2011) demonstration that 2-methylthio-substituted imidazoles achieve enantiomeric excesses up to 99% under optimized conditions [2]. The minimal steric demand of the methylthio group relative to bulkier 2-thioether variants (isopropylthio, thioacetamide derivatives) maximizes both catalytic conversion and enantioselectivity, enabling access to enantiomerically pure sulfoxides with p38α IC₅₀ values in the low nanomolar range and up to 10-fold enantiomeric potency differentiation [2].

CYP450-Sparing p38α Inhibitor Screening: Utilizing the Non-Pyridinyl Imidazole Scaffold

For screening cascades where early CYP450 liability assessment is critical, CAS 1226429-82-8 should be procured as a representative non-pyridinyl 2-thioimidazole. The Laufer et al. (2008) CYP450 panel data for the class indicate that replacement of the 4-pyridinyl moiety with a 5-phenyl group substantially reduces inhibition of CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 [3]. Researchers comparing pyridinyl- and phenyl-substituted imidazole p38α inhibitors can use this compound to benchmark the CYP450-sparing advantage of the 5-phenyl scaffold, informing lead series selection before committing to resource-intensive multi-parameter optimization [3].

2-Thioimidazole Library Enumeration: Minimal 2-Substituent Reference Compound

Chemistry groups constructing focused 2-thioimidazole libraries for p38α or broader kinome screening should include CAS 1226429-82-8 as the minimal 2-substituent reference compound. As established by the Huang et al. (2012) CoMFA/CoMSIA models (Q² = 0.475–0.504), the methylthio group represents the smallest thioether that adequately fills hydrophobic region II [1]. This compound serves as a critical baseline for quantifying the steric penalty associated with larger 2-substituents, enabling rational library design where 2-position diversity is systematically explored while holding the optimal N1-OCF₃ and 5-phenyl groups constant [1].

Quote Request

Request a Quote for 2-(methylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.